Product packaging for 3-Cyclohexyl-2-ethoxypyridine(Cat. No.:CAS No. 343318-13-8)

3-Cyclohexyl-2-ethoxypyridine

Cat. No.: B3130408
CAS No.: 343318-13-8
M. Wt: 205.3 g/mol
InChI Key: ZNKOMRRPGBKWIY-UHFFFAOYSA-N
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Description

Structural Classification within Heterocyclic Chemistry

Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring structure is an element other than carbon. uou.ac.inwiley-vch.de The most common heteroatoms are nitrogen, oxygen, and sulfur. uou.ac.in These compounds are broadly classified as either aliphatic (saturated) or aromatic (unsaturated). uou.ac.in

3-Cyclohexyl-2-ethoxypyridine belongs to the class of aromatic heterocyclic compounds. wiley-vch.de Specifically, it is a derivative of pyridine (B92270), which is a six-membered heterocycle containing one nitrogen atom. wiley-vch.demsu.edu The structure of this compound is characterized by a central pyridine ring. This ring is substituted at two positions:

An ethoxy group (-OCH₂CH₃) is attached at the C-2 position.

A cyclohexyl group (-C₆H₁₁) , a saturated six-membered carbocycle, is attached at the C-3 position.

This combination of an aromatic heterocycle with aliphatic and ether functionalities results in a molecule with a unique set of chemical properties. The pyridine ring provides a core aromatic system, while the ethoxy and cyclohexyl substituents introduce steric and electronic modifications that influence its reactivity and potential applications.

Significance of Substituted Pyridine Architectures in Contemporary Organic Research

Pyridine and its derivatives are fundamental building blocks in numerous areas of science, including drug discovery, materials science, and synthetic chemistry. chinesechemsoc.orgresearchgate.net They are among the most frequently used heterocyclic ring systems in the development of pharmaceuticals. chinesechemsoc.orgresearchgate.net The significance of substituted pyridines stems from their versatile chemical nature. wisdomlib.org

The introduction of substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties. wisdomlib.org This modification is crucial for a variety of applications:

Catalysis: Substituted pyridines are often used as catalysts due to their basicity, low volatility, and low toxicity. wisdomlib.org

Ligand Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making substituted pyridines valuable as ligands in coordination chemistry. Bipyridines, for example, are widely used as chelating ligands for various metals, and their complexes are employed as catalysts and photosensitizers. acs.org

Synthetic Intermediates: The pyridine ring can be functionalized through various reactions, making its derivatives key intermediates in the synthesis of more complex molecules, including natural products and biologically active compounds. acs.orgresearchgate.net

Materials Science: Pyridine-containing structures are integral to the development of functional materials such as fluorescent dyes and components for light-emitting diodes. acs.org

The diverse reactivity of the pyridine core, combined with the influence of various substituents, makes these architectures a central focus of contemporary organic research.

Overview of Research Trajectories for Alkoxypyridine Derivatives

Alkoxypyridines, a subclass of substituted pyridines characterized by an alkoxy group (-OR) attached to the ring, are important compounds in synthetic organic chemistry. Research in this area often focuses on their synthesis and their utility as reactive intermediates. acs.org

The synthesis of alkoxypyridines can be achieved through various methods, including the nucleophilic aromatic substitution of halopyridines with alkoxides. nih.gov For instance, 2-ethoxypyridine (B84967) can be formed from 2-bromopyridine. researchgate.net These compounds are frequently not the final target but serve as precursors for more elaborate structures. nih.govbeilstein-journals.org

A key aspect of alkoxypyridine research is understanding their reactivity. The alkoxy group is an electron-donating group, which activates the pyridine ring towards certain chemical reactions. This electronic effect influences the regioselectivity of subsequent transformations. For example, in electrophilic substitution reactions, the alkoxy group can direct incoming groups to specific positions on the ring. acs.org The development of new synthetic methods often involves leveraging the unique reactivity imparted by the alkoxy substituent. acs.orgnih.gov

Current research trajectories for alkoxypyridine derivatives include their use in:

Cross-Coupling Reactions: Alkoxypyridylboronic acids, for example, are used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl halides. researchgate.net

Photochemical Transformations: The field of photoredox catalysis has opened new avenues for the generation and reaction of alkoxy radicals, enabling novel transformations of alcohol-derived precursors under mild conditions. acs.org

Medicinal Chemistry: Alkoxy-substituted pyridine scaffolds are explored in the design of new therapeutic agents. For instance, methoxypyridine derivatives have been investigated as modulators of gamma-secretase, an enzyme implicated in Alzheimer's disease. nih.gov

The continuous exploration of the synthesis and reactivity of alkoxypyridines underscores their importance as versatile building blocks in modern organic chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromopyridine
2-Ethoxypyridine
3-Methoxypyridine (B1141550)
Acetyl Galactopyranoside
Benzoyl isothiocyanate
Benzoyl thiourea
Borazine
Cyclohexyl acetate
Furan
Methoxypyrazine
N-[1-(bromomethyl)cyclohexyl]-2-methoxypyridine-3-carboxamide
N-Cyclohexyl-2-pyrrolidone
N-methyl-2-pyrrolidone
Oxazole
Piperidine
Pyrazine
Pyridazine
Pyridine
Pyrimidine
Pyrrole
Tetrahydrofuran
Thiane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B3130408 3-Cyclohexyl-2-ethoxypyridine CAS No. 343318-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-2-ethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-12(9-6-10-14-13)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOMRRPGBKWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexyl 2 Ethoxypyridine

Established Synthetic Routes to the 2-Ethoxypyridine (B84967) Scaffold

The formation of the 2-ethoxypyridine structure is a critical first step. This can be accomplished through several reliable methods.

Ethylation of Pyridine (B92270) Precursors

A primary route to 2-ethoxypyridine is through the ethylation of a suitable pyridin-2-one precursor. The Williamson ether synthesis is a classic and widely used method for this transformation. tcichemicals.comwikipedia.org This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. wikipedia.org In this context, 2-hydroxypyridine (B17775) (which exists in tautomeric equilibrium with pyridin-2-one) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium pyridin-2-oxide. libretexts.org This alkoxide then reacts with an ethylating agent like ethyl iodide or ethyl bromide to yield the desired 2-ethoxypyridine. mendelset.combyjus.com The reaction is typically performed in a polar aprotic solvent like THF or DMF. fishersci.fi

A variation of this method uses a milder base like silver oxide (Ag₂O), which allows the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org

Table 1: Representative Conditions for Williamson Ether Synthesis

Precursor Base Ethylation Agent Solvent Product
2-Hydroxypyridine Sodium Hydride (NaH) Ethyl Iodide THF 2-Ethoxypyridine
2-Hydroxypyridine Sodium Hydroxide (NaOH) Ethyl Iodide Methanol 2-Ethoxypyridine mendelset.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to the 2-ethoxypyridine scaffold. This method typically starts with a 2-halopyridine, such as 2-chloro- or 2-fluoropyridine. wuxibiology.comepfl.ch The pyridine ring, being electron-deficient, is susceptible to attack by strong nucleophiles. The presence of the electronegative nitrogen atom in the ring facilitates this reaction, making 2-halopyridines significantly more reactive than their benzene (B151609) counterparts like chlorobenzene. chemconnections.org

In this reaction, sodium ethoxide (NaOEt), a potent nucleophile, is used to displace the halide ion from the 2-position of the pyridine ring. wuxibiology.comepfl.ch The reaction is generally carried out in ethanol, which serves as both the solvent and the source of the ethoxide. wuxibiology.com 2-Fluoropyridines are often more reactive in SNAr reactions than 2-chloropyridines. wuxibiology.comresearchgate.net

Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution

Substrate Nucleophile Solvent Relative Reactivity
2-Fluoropyridine Sodium Ethoxide Ethanol ~250-320 times faster than 2-chloropyridine (B119429) wuxibiology.comresearchgate.net

Introduction of the Cyclohexyl Moiety at the C3 Position

Once the 2-ethoxypyridine scaffold is in hand, the next crucial step is the regioselective introduction of the cyclohexyl group at the C3 position.

Metalation-Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific positions on an aromatic ring. baranlab.org The alkoxy group at the C2 position of 2-ethoxypyridine can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C3 position. arkat-usa.orgharvard.edu

The process involves treating 2-ethoxypyridine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. harvard.eduresearchgate.net This generates a 3-lithio-2-ethoxypyridine intermediate. This highly reactive organolithium species can then be quenched with a suitable cyclohexyl electrophile, such as cyclohexyl bromide, to form the C-C bond at the C3 position.

Alternatively, if starting with a halogenated precursor like 3-chloro-2-ethoxypyridine (B70323), a regioselective lithiation at the 4-position can be achieved. This can then be used in more complex transformations. rsc.orgnih.gov

Cross-Coupling Methodologies for C-C Bond Formation

Modern palladium-catalyzed cross-coupling reactions provide a versatile and efficient means for forming C-C bonds. To utilize this approach, a 3-halo-2-ethoxypyridine (where the halogen is typically Br or I) is required as one coupling partner.

Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or its ester derivatives. wikipedia.orgorganic-chemistry.org In this case, 3-bromo-2-ethoxypyridine (B180952) could be coupled with cyclohexylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Na₂CO₃, or KF). organic-chemistry.orgrsc.org The choice of ligand for the palladium catalyst can be crucial for achieving good yields, especially with sterically demanding partners like a cyclohexyl group. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. The synthesis would involve reacting 3-bromo- (B131339) or 3-iodo-2-ethoxypyridine with a cyclohexylzinc halide (e.g., cyclohexylzinc chloride). wikipedia.orgsci-hub.se The organozinc reagent can be prepared beforehand or generated in situ.

Table 3: Overview of Cross-Coupling Strategies

Reaction Pyridine Substrate Cyclohexyl Reagent Catalyst System (Example)
Suzuki Coupling 3-Bromo-2-ethoxypyridine Cyclohexylboronic acid Pd(OAc)₂ / AntPhos, Base rsc.org

Exploration of Novel Synthetic Pathways for 3-Cyclohexyl-2-ethoxypyridine

Research into pyridine functionalization continues to yield innovative synthetic routes. One area of interest is the difunctionalization of pyridines via pyridyne intermediates. nih.govchemistryviews.org For instance, a process starting from 3-chloro-2-ethoxypyridine involves regioselective lithiation at the C4 position, followed by transmetalation and elimination to form a reactive 3,4-pyridyne intermediate. rsc.orgrsc.org This intermediate could then potentially be trapped in a regioselective manner to introduce substituents at both the C3 and C4 positions. While this specific route has been used to generate 2,3,4-trisubstituted pyridines, adapting it for the specific synthesis of this compound would require careful selection of the Grignard reagent and electrophile to achieve the desired substitution pattern. rsc.orgnih.gov

Other novel approaches could involve the development of one-pot syntheses that combine several steps, such as the formation of the pyridine ring and the introduction of its substituents in a single sequence. mdpi.com For example, multicomponent reactions involving the condensation of chalcones with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base have been used to create highly substituted 2-methoxypyridine-3-carbonitriles. mdpi.com While not a direct route, such strategies highlight the potential for developing more convergent and efficient syntheses for complex pyridine derivatives like this compound in the future.

Catalytic Reaction Development for Enhanced Selectivity

Transition metal catalysis, particularly with palladium, has become a powerful tool for the C-H functionalization of pyridine rings. beilstein-journals.orgrsc.org The nitrogen atom in the pyridine ring can act as a directing group, guiding the metal catalyst to specific C-H bonds, typically at the ortho position, to facilitate their activation and subsequent functionalization. rsc.org However, this directing ability can also hinder the functionalization of the pyridine ring itself. ingentaconnect.com To overcome this, strategies such as the use of N-oxides or other blocking groups have been developed. ingentaconnect.com

For the synthesis of 2-alkoxypyridines, methods involving the reaction of 2-chloropyridine with alcohols under basic catalysis are known. google.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl or other groups onto the pyridine ring. acs.org The choice of ligand is critical in these reactions, as it can influence the regioselectivity of the arylation. acs.org For instance, in the case of dihalogenated pyridines, varying the phosphine (B1218219) ligand can switch the arylation site from C2 to C4. acs.org

The development of catalysts for the rearrangement of 2-allyloxypyridines to N-allyl-2-pyridones has also been explored, with both Pd(0) and Pd(II) complexes showing catalytic activity. acs.org This highlights the versatility of palladium catalysts in manipulating pyridine derivatives.

Table 1: Catalytic Systems for Pyridine Functionalization
Catalyst SystemTransformationSelectivityReference
Palladium-based catalystsC-H activation/functionalizationOrtho-selective, tunable by ligands rsc.orgacs.org
Base-catalyzedAlkoxylation of 2-chloropyridines- google.com
Pd(0) and Pd(II) complexesRearrangement of 2-allyloxypyridines- acs.org
Copper(I)/Lewis AcidAsymmetric addition to 2-methoxypyridineHigh regio- and stereoselectivity mdpi.com

Stereoselective Synthesis Considerations

The stereoselective synthesis of substituted pyridines and their derivatives is of great interest, particularly for the synthesis of bioactive molecules. researchgate.net While direct information on the stereoselective synthesis of this compound is limited, general strategies for achieving stereoselectivity in pyridine functionalization can be considered.

One approach involves the use of chiral auxiliaries. researchgate.net For instance, N-acylpyridinium salts derived from chiral auxiliaries can undergo diastereoselective additions of Grignard reagents. pageplace.de Another strategy is the use of asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of the reaction. mdpi.comresearchgate.net For example, copper(I) catalysis in combination with chiral phosphine ligands has been used for the asymmetric dearomatization of 2-methoxypyridine, affording chiral δ-lactams with excellent regio- and stereocontrol. mdpi.com

The development of stereoselective methods for the synthesis of polysubstituted indolizidines and quinolizidines often involves the dearomatization of pyridine rings as a key step. researchgate.net These methods highlight the potential for creating stereocenters on the pyridine scaffold, which could be applicable to the synthesis of specific stereoisomers of this compound.

Reactivity Studies and Derivatization Strategies

The reactivity of this compound is dictated by the interplay of the electron-donating ethoxy group, the bulky cyclohexyl group, and the inherent electronic properties of the pyridine ring.

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. rahacollege.co.inbyjus.com In the case of this compound, the ethoxy group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack. This directing effect would favor substitution at the positions ortho and para to the ethoxy group. However, the cyclohexyl group at the 3-position introduces significant steric hindrance, which would likely disfavor substitution at the C-4 position and potentially the C-6 position. Therefore, electrophilic substitution is most likely to occur at the C-5 position.

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.com

Nucleophilic Reactivity of the Ethoxy Group

The ethoxy group itself can be a site of reactivity. While the C(sp²)-O bond is generally strong, the oxygen atom possesses lone pairs of electrons, making it a potential site for coordination with Lewis acids. The alkyl part of the ethoxy group can also undergo reactions. For instance, methods exist to isomerize 2-alkoxypyridines to N-alkyl-2-pyridones, often catalyzed by transition metals or Brønsted/Lewis acids. nih.gov This suggests that under certain conditions, the ethoxy group in this compound could be transformed.

Transformations Involving the Cyclohexyl Ring

The cyclohexyl ring is a saturated aliphatic substituent and is generally less reactive than the aromatic pyridine core. However, it can undergo radical substitution reactions. For example, radical monoalkylation of pyridinium (B92312) salts has been demonstrated using alkyl radicals generated from various precursors, including those derived from cyclohexyl iodide. rsc.orgresearchgate.net This suggests that the cyclohexyl group in this compound could be further functionalized under radical conditions.

Reaction Mechanisms of Pyridine Functionalization

The functionalization of pyridines can proceed through various mechanisms depending on the reagents and conditions.

C-H Activation: Transition metal-catalyzed C-H activation is a prominent strategy. beilstein-journals.orgrsc.org This often involves the coordination of the metal to the pyridine nitrogen, followed by oxidative addition into a C-H bond to form a metallacyclic intermediate. rsc.org Subsequent reductive elimination leads to the functionalized product. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This mechanism is common for pyridines, especially when the ring is activated by electron-withdrawing groups or by forming N-functionalized pyridinium salts. acs.org It involves the addition of a nucleophile to the pyridine ring, forming a Meisenheimer-like intermediate, followed by the departure of a leaving group.

Radical Reactions: Pyridines can undergo functionalization via radical pathways. rsc.orgresearchgate.net For instance, the Minisci reaction involves the addition of a nucleophilic radical to a protonated pyridine. rsc.org Another approach involves the reaction of N-methoxypyridinium salts with alkyl radicals. rsc.orgresearchgate.net

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to facilitate a reaction, followed by rearomatization to restore the aromatic system. researchgate.netnih.gov This can be used to achieve functionalization at positions that are typically difficult to access, such as the meta-position. nih.gov

Table 2: Mechanistic Pathways in Pyridine Functionalization
MechanismKey FeaturesTypical Reagents/ConditionsReference
C-H ActivationTransition metal catalysis, directing group effectPd, Rh, Ir catalysts beilstein-journals.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr)Electron-deficient pyridines or pyridinium saltsAlkyllithiums, N-functionalized pyridinium salts acs.org
Radical ReactionsInvolves radical intermediatesRadical initiators, N-alkoxypyridinium salts rsc.orgresearchgate.net
Dearomatization-RearomatizationTemporary loss of aromaticityRedox-neutral processes, photochemical methods researchgate.netnih.gov
Pyridyne Intermediates in Functionalization

The generation of pyridyne intermediates from appropriately substituted pyridine precursors is a powerful strategy for the regioselective introduction of functional groups. In the case of this compound, while direct generation of a pyridyne from this specific compound is not extensively detailed, related structures provide a clear precedent for its potential reactivity.

Research has demonstrated the regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. chemistryviews.org This process typically involves the lithiation of a chloro-substituted pyridine, followed by elimination to form the highly reactive pyridyne. chemistryviews.orguni-muenchen.de For instance, starting with 3-chloro-2-ethoxypyridine, lithiation with n-BuLi and subsequent transmetalation can lead to a 3,4-pyridyne intermediate. chemistryviews.org This intermediate can then be trapped by a Grignard reagent and an electrophile to yield difunctionalized products. chemistryviews.org The general transformation can be envisioned as follows:

Step 1: Lithiation: A strong lithium-based agent deprotonates the pyridine ring.

Step 2: Elimination: The loss of a leaving group (e.g., chloride) and the lithium species generates the pyridyne.

Step 3: Trapping: The pyridyne reacts with nucleophiles and electrophiles to form the final functionalized product.

This methodology has been successfully applied to the synthesis of key intermediates for complex molecules, highlighting its synthetic utility. chemistryviews.org The presence of the ethoxy group at the 2-position and the cyclohexyl group at the 3-position in this compound would influence the regioselectivity of both the initial deprotonation and the subsequent addition to the pyridyne intermediate.

The table below summarizes the general steps and reagents involved in the functionalization via pyridyne intermediates, based on analogous systems.

StepDescriptionTypical Reagents
Metalation Deprotonation of the pyridine ring.n-Butyllithium (n-BuLi)
Transmetalation Exchange of lithium for another metal.RMgBr·LiCl
Elimination Formation of the pyridyne intermediate.Heat
Trapping Addition of functional groups to the pyridyne.Grignard reagents, various electrophiles
Oxidative Addition Mechanisms in Catalysis

Oxidative addition is a fundamental step in many palladium-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. numberanalytics.comchemrxiv.org This process involves the insertion of a low-valent metal center, such as Pd(0), into a substrate's chemical bond, leading to an increase in the metal's oxidation state and coordination number. numberanalytics.commedium.com

The reactivity of halo-substituted pyridines in oxidative addition is significantly influenced by the electronic properties of other substituents on the pyridine ring. chemrxiv.orgchemrxiv.org Specifically, the presence of electron-donating groups (EDGs) can alter the reaction mechanism and rate. chemrxiv.orgchemrxiv.org For 2-halopyridines, the position of an EDG, such as an ethoxy group, is critical. chemrxiv.orgchemrxiv.org

Studies on related 2-chloro-3-EDG-pyridines reveal that they undergo oxidative addition significantly faster than their 5-EDG counterparts. chemrxiv.orgchemrxiv.org This rate enhancement is attributed to the electronic influence of the 3-positioned EDG on the frontier molecular orbitals of the pyridine ring. chemrxiv.orgchemrxiv.org In the context of this compound, if it were halogenated at a position such as C4 or C6, the 2-ethoxy group would act as a 3-EDG relative to a C4-halide or a 5-EDG relative to a C6-halide, thereby influencing the oxidative addition at those sites.

The mechanism of oxidative addition can proceed through different pathways, including a concerted mechanism or a nucleophilic displacement pathway. numberanalytics.comchemrxiv.orgchemrxiv.org The choice of pathway is dictated by the electronic structure of the pyridine substrate. chemrxiv.orgchemrxiv.org

The following table outlines the key aspects of oxidative addition relevant to substituted pyridines.

FeatureDescription
Process A metal center inserts into a substrate bond, increasing its oxidation state. numberanalytics.commedium.com
Catalyst Typically a low-valent transition metal, such as Pd(0). chemrxiv.orgchemrxiv.org
Substrate Often a halo-substituted (hetero)aromatic compound. chemrxiv.orgchemrxiv.org
Influence of EDGs The position of electron-donating groups significantly affects reaction rates and mechanisms. chemrxiv.orgchemrxiv.org
Frontier Molecular Orbital Control of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. scribd.comwikipedia.org It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

In the context of the oxidative addition of halopyridines to a Pd(0) catalyst, the interaction between the HOMO of the palladium complex and the LUMO of the halopyridine is crucial. chemrxiv.orgchemrxiv.org The symmetry and energy of these frontier orbitals determine the reaction's feasibility and mechanism. chemrxiv.orgchemrxiv.org

For 3-EDG-substituted 2-halopyridines, the LUMO has significant coefficients at the C2 and nitrogen atoms, with an antibonding character across the C2=N bond. chemrxiv.orgchemrxiv.org This orbital symmetry is well-matched for interaction with the HOMO of the Pd(0) complex, facilitating a nucleophilic displacement mechanism and leading to a faster reaction rate. chemrxiv.orgchemrxiv.org Conversely, for 5-EDG-substituted isomers, the LUMO has a node at the reactive carbon, making this orbital less accessible for interaction. chemrxiv.orgchemrxiv.org In these cases, a higher energy LUMO+1 orbital may be involved, resulting in a slower, 3-centered insertion mechanism. chemrxiv.orgchemrxiv.org

The ethoxy group at the 2-position and the cyclohexyl group at the 3-position of this compound would collectively influence the energy and symmetry of the pyridine's frontier orbitals. The electron-donating nature of the ethoxy group would raise the energy of the HOMO and affect the LUMO's characteristics. The bulky cyclohexyl group could also induce steric effects that influence orbital interactions.

This table summarizes the key principles of FMO control in the reactivity of substituted pyridines.

FMO AspectRole in Reactivity
HOMO-LUMO Interaction The primary interaction driving the reaction is between the HOMO of the nucleophile (e.g., Pd(0)) and the LUMO of the electrophile (e.g., halopyridine).
Orbital Symmetry The symmetry of the interacting orbitals must be compatible for effective overlap and bond formation. chemrxiv.orgchemrxiv.org
Substituent Effects Electron-donating or -withdrawing groups alter the energy and coefficients of the frontier orbitals, thereby controlling the reaction mechanism and rate. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic connectivity and constitution of 3-Cyclohexyl-2-ethoxypyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons within the molecule. The chemical shifts (δ) are indicative of the local electronic environment of each proton.

Pyridinyl Protons : The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum.

Cyclohexyl Protons : The protons of the cyclohexyl group will exhibit complex splitting patterns in the aliphatic region due to their various orientations (axial and equatorial).

Ethoxy Protons : The ethoxy group gives rise to a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Proton Assignment Typical Chemical Shift (δ, ppm)
Pyridine Ring Protons7.0 - 8.5
Ethoxy Methylene (-OCH₂-)~4.3 (quartet)
Ethoxy Methyl (-CH₃)~1.3 (triplet)
Cyclohexyl Protons1.0 - 2.0

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org

Pyridine Carbons : The carbon atoms of the pyridine ring resonate in the downfield region, typically between 120 and 160 ppm. oregonstate.edu The carbon attached to the ethoxy group (C2) will be significantly deshielded.

Cyclohexyl Carbons : The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum. oregonstate.edu

Ethoxy Carbons : The methylene carbon (-OCH₂-) of the ethoxy group is found further downfield than the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu

Carbon Assignment Typical Chemical Shift (δ, ppm)
Pyridine C2160 - 165
Other Pyridine Carbons120 - 150
Ethoxy Methylene (-OCH₂-)60 - 70
Cyclohexyl Carbons25 - 45
Ethoxy Methyl (-CH₃)14 - 16

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the cyclohexyl ring and the ethoxy group. sdsu.eduemerypharma.com

HMQC (Heteronuclear Single Quantum Coherence) : HMQC correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances. emerypharma.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgrsc.org This is particularly useful for connecting the cyclohexyl and ethoxy substituents to the pyridine ring. For instance, it can show a correlation between the ethoxy methylene protons and the C2 carbon of the pyridine ring. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. semanticscholar.org

Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (pyridine ring)1400 - 1600
C-O stretch (ether)1050 - 1250

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns. semanticscholar.orgwhitman.edu The molecular ion peak (M+) would correspond to the exact mass of the compound.

Common fragmentation patterns for this molecule would likely involve:

Loss of the ethoxy group : A fragment corresponding to the loss of an ethoxy radical (•OCH₂CH₃).

Cleavage of the cyclohexyl group : Fragmentation of the cyclohexyl ring, often through a retro-Diels-Alder type reaction, can lead to characteristic ions. msu.edu

Alpha-cleavage : The bond between the pyridine ring and the cyclohexyl group can break. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The pyridine ring is the primary chromophore in this compound. The absorption spectrum is expected to show bands corresponding to π → π* and n → π* transitions. researchgate.netupi.edu The position and intensity of these bands can be influenced by the substituents on the pyridine ring.

Transition Typical Wavelength Range (nm)
π → π200 - 300
n → π> 300

Table 4: Expected UV-Vis Absorption for this compound.

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is definitively achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions.

Despite a thorough search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state is not available at this time.

While crystallographic data is not available for the target compound, studies on structurally related molecules can offer insights into the potential solid-state conformations. For instance, X-ray diffraction studies have been successfully performed on various substituted pyridines and their derivatives, revealing detailed structural features. uni-muenchen.descielo.org.mxscielo.org.mx These studies often utilize resources such as the Cambridge Crystallographic Data Centre (CCDC) for data deposition and retrieval. uni-muenchen.decam.ac.ukcam.ac.uk For example, the crystal structures of related compounds like 6-(3-Cyclohexyl-propyn-1-yl)-2-methoxypyridine and its 2(1H)-pyridone analogue have been determined, providing information on the orientation of the cyclohexyl and pyridine rings. scielo.org.mxscielo.org.mx Similarly, the structures of metal complexes incorporating substituted pyridine ligands have been elucidated, demonstrating the coordinating properties of the pyridine nitrogen. researchgate.netmdpi.com

The process of X-ray crystallography involves growing a single crystal of the compound, which can be a challenging step. libretexts.org Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined. libretexts.org This technique remains the gold standard for unambiguous structural elucidation of crystalline solids. iucr.orgiucr.orgresearchgate.netpdbj.org

Should a single crystal of this compound be successfully grown and analyzed in the future, the resulting data would provide invaluable information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds.

Torsional Angles: Data describing the conformation of the molecule, such as the rotational orientation of the cyclohexyl group relative to the pyridine ring and the conformation of the ethoxy group.

Intermolecular Interactions: Identification of any hydrogen bonds, π-stacking, or van der Waals forces that dictate the crystal packing.

This information would be crucial for a complete understanding of the compound's structural chemistry and for rationalizing its physicochemical properties.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Geometry Optimization

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For substituted pyridines, Density Functional Theory (DFT) is a commonly employed method, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or def2-TZVP to balance accuracy and computational cost. researchgate.netscielo.org.mxrsc.org

Geometry optimization is a critical first step, where the algorithm seeks the lowest energy conformation of the molecule. For 3-Cyclohexyl-2-ethoxypyridine, this involves determining the preferred orientation of the cyclohexyl and ethoxy groups relative to the pyridine (B92270) ring. The planarity of the pyridine ring combined with the flexible aliphatic substituents makes this a non-trivial task. The calculations would yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

From the optimized geometry, a wealth of electronic properties can be derived. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. chemrxiv.org The energy and localization of these orbitals indicate where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). For instance, in related 2-alkoxypyridines, the LUMO often has significant coefficients at the C2 and C6 positions, influencing their susceptibility to nucleophilic attack. chemrxiv.orgchemrxiv.org The molecular electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is essential for understanding intermolecular interactions and reaction sites.

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyridine Core

This table presents typical bond lengths and angles for a pyridine ring substituted with alkoxy and alkyl groups, as would be determined through geometry optimization calculations.

ParameterDescriptionTypical Calculated Value
C2-NBond length between C2 and the ring Nitrogen~ 1.34 Å
C2-C3Bond length between C2 and C3~ 1.40 Å
C3-C4Bond length between C3 and C4~ 1.39 Å
C2-OBond length of the ethoxy group to the ring~ 1.36 Å
C3-C(cyclohexyl)Bond length of the cyclohexyl group to the ring~ 1.51 Å
N-C2-C3Bond angle within the pyridine ring~ 123°
C2-C3-C4Bond angle within the pyridine ring~ 118°
C2-O-C(ethyl)Bond angle of the ethoxy substituent~ 118°

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is instrumental in mapping out the detailed steps of chemical reactions. For pyridine derivatives, this includes studying mechanisms of synthesis, such as cross-coupling reactions, or functionalization, like deprotometalation. researchgate.netresearchgate.netsemanticscholar.org Theoretical studies can identify intermediates, transition states, and the energetic feasibility of different reaction pathways.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a "point of no return" between reactants and products. Locating and characterizing these transient structures is a key goal of computational mechanistic studies. acs.org A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the forming or breaking of a bond). researchgate.net

The energy difference between the reactants and the transition state is the activation energy (ΔG‡). rsc.org This value is critical as it determines the reaction rate. Computational models can calculate activation energies for competing reaction pathways, allowing for predictions of regioselectivity or stereoselectivity. For example, in the functionalization of substituted pyridines, calculations can explain why a reaction occurs at one position over another by comparing the activation barriers for each potential pathway. acs.orgacs.org In a study on the dearomative addition of Grignard reagents to 4-methoxypyridinium ions, DFT calculations revealed a significant energy difference between two diastereomeric transition states, successfully explaining the experimentally observed stereoselectivity. acs.org

Table 2: Illustrative Activation Energies for Competing Reaction Pathways

This table provides a hypothetical example of how calculated activation energies can be used to predict the outcome of a reaction involving a substituted pyridine.

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway ANucleophilic attack at C425.2Minor Product
Pathway BNucleophilic attack at C618.5Major Product
Pathway CDeprotonation at C522.8Minor Product

By calculating the energies of all reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. rsc.org These profiles provide a comprehensive thermodynamic and kinetic picture of the reaction. For instance, a computational study of the tert-butyl radical addition to various N-methoxypyridinium systems showed how the reaction profiles differed significantly in their thermochemistry, with some reactions being exergonic and others endergonic, explaining the observed reversibility. rsc.org Such profiles can reveal whether a reaction is under kinetic or thermodynamic control and can identify the rate-determining step—the step with the highest activation barrier in the entire sequence. nih.gov

Transition State Characterization and Activation Energies

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. For this compound, one could calculate the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) and infrared (IR) vibrational frequencies.

Calculated NMR shifts, after appropriate scaling, can be compared directly with experimental spectra. semanticscholar.org This is particularly useful for assigning specific signals to the correct atoms in the molecule, which can be ambiguous for complex structures. For the closely related 3-cyclohexyl-2-methoxypyridine, experimental ¹³C NMR shows signals at δ 161.47, 143.52, 134.49, 130.15, and 116.76 ppm for the pyridine core carbons. semanticscholar.org A successful computational model for this compound would be expected to reproduce a similar pattern.

Similarly, calculated IR spectra can help assign experimental absorption bands to specific vibrational modes, such as C-H stretches, C=C/C=N ring vibrations, or the characteristic C-O-C stretches of the ethoxy group. mdpi.com

Intermolecular Interactions and Molecular Recognition Studies

The non-covalent interactions that this compound can form with itself or with other molecules are critical for understanding its physical properties (like melting and boiling points) and its potential role in larger supramolecular systems. Computational methods can quantify these weak interactions, which include hydrogen bonds, π–π stacking, and van der Waals forces.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal lattices. mdpi.comgrafiati.com For a molecule like this compound, the nitrogen atom of the pyridine ring and the oxygen of the ethoxy group can act as hydrogen bond acceptors. The aromatic ring can participate in π–π stacking or CH/π interactions. scielo.org.mx Computational studies on similar 6-substituted 2-methoxypyridines have shown that while the aromatic ring can engage in CH/π interactions, the cyclohexyl group typically does not. scielo.org.mxscielo.org.mx Atoms in Molecules (AIM) theory can be used to find bond critical points (BCPs) between interacting atoms, providing rigorous evidence for the existence and nature of non-covalent bonds. scielo.org.mx

Solvent Effects in Computational Modeling

Reactions and molecular properties are often highly dependent on the solvent environment. Computational models must account for these effects to provide realistic predictions. Solvent effects can be modeled implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but is necessary to capture specific, short-range interactions like hydrogen bonding. rsc.org Often, a hybrid approach is used, where one or two solvent molecules are included explicitly to model direct interactions with a specific functional group, while the rest of the solvent is treated as a continuum. rsc.org For this compound, an explicit water or alcohol molecule might be included near the pyridine nitrogen or ethoxy oxygen to accurately model hydrogen bonding in protic solvents. The choice of solvent can influence reaction barriers and the stability of charged intermediates, making its inclusion in theoretical models essential for accurate mechanistic investigations. researchgate.net

Research Applications in Advanced Organic Synthesis and Materials Science

3-Cyclohexyl-2-ethoxypyridine as a Versatile Building Block in Organic Synthesis

In synthetic chemistry, the development of complex molecular structures often relies on versatile building blocks that offer predictable reactivity and stereochemical control. Heterocyclic compounds, particularly substituted pyridines, are fundamental scaffolds in this context. mdpi.commdpi.com this compound and its analogs serve as valuable intermediates, enabling the construction of more elaborate molecular frameworks.

The synthesis of substituted pyridines like this compound is a key step towards creating more complex molecules. Research has demonstrated efficient methods for introducing alkyl groups, such as cyclohexyl, onto the pyridine (B92270) ring. One notable method is the iron-catalyzed Kumada cross-coupling reaction. For instance, the closely related compound, 3-cyclohexyl-2-methoxypyridine, was prepared by coupling 3-chloro-2-methoxypyridine (B78714) with cyclohexylmagnesium chloride in the presence of an iron catalyst (Fe(acac)₃) and a supporting N-heterocyclic carbene (NHC) ligand. semanticscholar.org This reaction proceeds under mild conditions and provides the desired product in good yield, showcasing a practical route to such substituted pyridines. semanticscholar.org

Another powerful strategy for functionalizing pyridine scaffolds is through deprotometalation. A mixed lithium-zinc base (TMPZnCl·LiCl) has been used to selectively deprotonate and functionalize various methoxy- and fluoropyridines. researchgate.net For example, 3-methoxypyridine (B1141550) can be selectively metalated at the C4 position, followed by reaction with an electrophile like cyclohexyl iodide, to introduce the cyclohexyl group. researchgate.netresearchgate.net These methodologies highlight the utility of the pyridine core in directed chemical transformations for building complex organic structures.

Table 1: Example of a Synthetic Route to a 3-Cyclohexyl-alkoxypyridine Analog
ReactionStarting MaterialsReagents & ConditionsProductYieldReference
Kumada Cross-Coupling3-chloro-2-methoxypyridine, Cyclohexylmagnesium chlorideFe(acac)₃ (catalyst), SIPr-HCl (ligand), THF, 25 °C3-Cyclohexyl-2-methoxypyridine68% semanticscholar.org

The pyridine moiety is a cornerstone in the synthesis of a vast array of heterocyclic compounds. mdpi.com The functional groups on this compound can be manipulated to build fused ring systems or to link to other heterocyclic units. The field of metal-catalyzed cyclization reactions has provided powerful tools for constructing complex heterocyclic systems from simpler building blocks. mdpi.com

The structural motifs present in this compound are found in more complex heterocyclic systems. For example, research into N-heterocyclic iminophosphoranes (NHIPs), a class of heterocycles with applications in synthetic chemistry, has involved the use of cyclohexyl substituents on related phosphorus-nitrogen rings. researchgate.net These structures are synthesized through [3+2] cycloaddition reactions, demonstrating how basic building blocks can be assembled into novel heterocyclic frameworks. researchgate.net Furthermore, the development of synthetic methods like the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis, along with modern transition metal-catalyzed reactions, continuously expands the toolbox for creating substituted pyridines and integrating them into larger, more complex heterocyclic architectures. organic-chemistry.org The synthesis of densely functionalized pyridines has also been achieved via the cyclotrimerization of alkynyl triazenes with nitriles, offering a regioselective pathway to sterically hindered products.

Synthesis of Complex Organic Molecules

Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis

Nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals and agrochemicals. rsc.orgnih.gov The pyridine ring, in particular, is a privileged scaffold found in numerous biologically active compounds, from vitamins to modern drugs. researchgate.netrsc.org Consequently, substituted pyridines like this compound are valuable as intermediates in the discovery and development of new chemical entities for these sectors.

The combination of a pyridine ring, a lipophilic cyclohexyl group, and an alkoxy substituent makes this compound an attractive precursor for molecules designed to interact with biological targets. The synthesis of novel compounds derived from related structures has yielded promising results in medicinal chemistry.

For instance, a series of novel nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid were synthesized and showed significant tuberculostatic activity against Mycobacterium tuberculosis. nih.gov Specifically, compounds bearing benzimidazole-like systems, such as 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole, were highly potent and selective. nih.gov Similarly, 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been used as key intermediates to synthesize a range of compounds evaluated for cytotoxicity against several cancer cell lines. researchgate.net In another study, gold(III) and palladium(II) complexes of 2-acetylpyridine (B122185) N(4)-cyclohexyl-thiosemicarbazone were synthesized and characterized, with the gold complex showing great antitumor activity against human glioma cells. mdpi.com These examples underscore the role of the cyclohexyl-pyridine motif as a foundational element for constructing advanced, biologically active molecules.

Table 2: Examples of Bioactive Compounds Derived from Related Cyclohexyl-Heterocycle Scaffolds
Compound ClassExample Structure NameTargeted Biological ActivityReference
Benzimidazole Derivative6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazoleTuberculostatic nih.gov
Thiosemicarbazone Metal Complex[Au(2-acetylpyridine N(4)-cyclohexyl-thiosemicarbazone)Cl][AuCl₂]Antitumor (Glioma) mdpi.com
Fused PyridinoneDerivatives of 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitrileCytotoxic (Anticancer) researchgate.net

While not a reagent itself, derivatives of this compound can be envisioned as ligands for transition-metal catalysis or as organocatalysts. The field of organic synthesis relies on the continuous development of new reagents to achieve challenging transformations. tcichemicals.com For example, N-heterocyclic iminophosphoranes (NHIPs) bearing cyclohexyl groups have been synthesized and studied for their reactivity, representing a new class of heterocycles with potential applications in synthetic chemistry. researchgate.net The facile and scalable synthesis of such tunable molecules suggests they may find broad use. researchgate.net

Precursor for Advanced Chemical Entities

Potential in Materials Science Research (e.g., supramolecular chemistry, liquid crystals)

The field of materials science seeks to create new materials with specific, function-driven properties. Supramolecular chemistry, which focuses on non-covalent interactions, and the study of liquid crystals are two areas where molecules like this compound could find application. beilstein-journals.org

In supramolecular chemistry, weak intermolecular forces like CH/π interactions are fundamental to molecular recognition and self-assembly. scielo.org.mx Studies on the molecular recognition between carbohydrates and synthetic receptors have utilized 6-substituted 2-methoxypyridines, including a derivative with a cyclohexyl group, to probe these interactions. scielo.org.mxscielo.org.mx The cyclohexyl group can participate in forming ordered structures and influencing the binding affinity between host and guest molecules. scielo.org.mxscielo.org.mx The design of macrocycles containing the bis(1,2,3-triazolyl)pyridine motif for anion binding and self-assembly with metal ions further illustrates how pyridine-based units are central to creating complex supramolecular architectures. rsc.org

The rigid pyridine core combined with the flexible cyclohexyl group is a structural motif commonly found in thermotropic liquid crystals. tcichemicals.com Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal, and their properties are highly dependent on molecular shape. aps.org The presence of a cyclohexyl ring often helps to lower melting points and can influence the type of mesophase formed. mdpi.com For instance, many liquid crystal molecules incorporate cyclohexylbenzonitrile or similar structures. tcichemicals.com While this compound itself may not be a liquid crystal, it serves as a potential building block for more complex mesogenic molecules. Synthetic strategies for pyridine-based thermotropic mesogens are an active area of research, with studies showing how modifications to the pyridine core and its substituents can tune the liquid crystalline properties. rsc.org

Table 3: Relevance of Structural Motifs in Materials Science
Structural MotifArea of Materials ScienceFunction/Potential ApplicationReference
Cyclohexyl-Alkoxy-PyridineSupramolecular ChemistryParticipates in CH/π interactions for molecular recognition and self-assembly. scielo.org.mxscielo.org.mx
Cyclohexyl RingLiquid CrystalsLowers melting points and modifies mesophase behavior in rod-like molecules. mdpi.com
Pyridine RingLiquid CrystalsActs as a rigid core component in thermotropic mesogens. rsc.org

Self-Assembly and Supramolecular Structures

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for creating complex and functional nanosystems. The structure of this compound, with its combination of a hydrogen bond acceptor (the pyridine nitrogen), a bulky hydrophobic group (cyclohexyl), and a flexible electron-donating group (ethoxy), makes it a promising candidate for directed self-assembly.

The pyridine nitrogen atom is a key player in forming supramolecular structures through various non-covalent interactions, most notably hydrogen bonding and metal coordination. For instance, pyridine-substituted molecules are known to assemble into a variety of two-dimensional (2D) structures driven by weak intermolecular C–H···N hydrogen bonds. beilstein-journals.org The orientation of the pyridine ring has a strong influence on the resulting 2D architecture. beilstein-journals.org In the case of this compound, the nitrogen at the 1-position can act as an acceptor for hydrogen bonds from suitable donor molecules, such as benzoic acids, to form predictable supramolecular complexes. tandfonline.comoup.com

The presence of bulky substituents significantly impacts the self-assembly process. The cyclohexyl group at the 3-position introduces considerable steric hindrance, which can be leveraged to control the packing and dimensionality of the resulting assemblies. In related systems, bulky groups have been shown to influence interlayer distances in 2D coordination polymers and can prevent dense packing, which is crucial for creating porous materials or preventing luminescence quenching in optical materials. tandfonline.commdpi.com The interplay between the directional interactions of the pyridine ring and the steric demands of the cyclohexyl group could lead to the formation of unique, less compact supramolecular isomers. tandfonline.com

Furthermore, substituted pyridines are integral components of larger, architecturally complex macrocycles like azacalix frontiersin.orgpyridines. frontiersin.org These macrocycles can adopt specific conformations and engage in intermolecular hydrogen bonding to form extended networks. frontiersin.org While not a macrocycle itself, this compound could serve as a foundational building block in the synthesis of such larger, shape-persistent architectures.

The table below summarizes the key structural features of this compound and their expected influence on self-assembly based on analogous systems.

Structural FeatureExpected Role in Self-AssemblySupporting Findings from Analogous Systems
Pyridine Nitrogen Acts as a hydrogen bond acceptor; coordinates with metal ions.Pyridine derivatives form 2D structures via C–H···N bonds beilstein-journals.org; form complexes with benzoic acids tandfonline.comoup.com; act as scaffolds for multimetallic complexes nih.gov.
Cyclohexyl Group Provides steric bulk, influencing molecular packing and preventing aggregation.Bulky substituents control interlayer spacing in coordination polymers tandfonline.com and increase Pt···Pt distances in luminescent complexes mdpi.com.
Ethoxy Group Electron-donating nature modifies the electronic properties of the pyridine ring; can influence solubility and intermolecular interactions.Alkoxy groups are common in liquid crystal and luminescent material design mdpi.comacs.org; can affect mesophase stability mdpi.com.

Incorporation into Functional Materials

The unique combination of steric bulk and electronic properties endowed by the cyclohexyl and ethoxy groups, respectively, positions this compound as a valuable component for a range of functional materials.

Luminescent Materials: Pyridine derivatives are frequently used as ligands in luminescent metal complexes and as core components of organic light-emitting materials. mdpi.comacs.org The introduction of bulky substituents, such as the cyclohexyl group, is a well-established strategy to prevent aggregation-caused quenching of luminescence in the solid state. mdpi.com By sterically isolating the emissive centers, high quantum yields can be maintained even at high concentrations. The electron-donating ethoxy group can modulate the energy levels of the molecule, potentially blue-shifting the emission compared to unsubstituted analogues. mdpi.com This makes this compound an interesting building block for creating highly efficient blue-emitting materials.

Functional Polymers: Pyridine-containing polymers exhibit a wide array of functionalities, including applications in catalysis, sensing, and nanotechnology. nih.govmdpi.com The synthesis of well-defined poly(alkoxypyridine)s has been achieved through catalyst-transfer condensation polymerization. acs.org Monomers based on the this compound structure could be polymerized to create polymers with tailored properties. The bulky cyclohexyl groups along the polymer backbone would likely impact the polymer's morphology and solubility, potentially leading to materials with high free volume or specific self-assembly characteristics in solution. Such polymers could find use as membranes, porous solids, or scaffolds for catalytic systems. For instance, cycloalkyl-fused pyridines have been used to create zinc catalysts for the ring-opening polymerization of lactides, demonstrating high activity. mdpi.com

The potential applications of this compound in functional materials are summarized in the table below.

Material TypePotential Role of this compoundRationale Based on Analogous Systems
Liquid Crystals Component of supramolecular liquid crystal complexes.Pyridine derivatives form H-bonded liquid crystals with alkoxybenzoic acids tandfonline.comoup.com; alkoxy and bulky groups tune mesophase properties mdpi.com.
Luminescent Materials Ligand for metal complexes or core for organic emitters to achieve high solid-state efficiency.Bulky substituents prevent aggregation-caused quenching mdpi.com; electron-donating groups tune emission color mdpi.com.
Functional Polymers Monomer for creating polymers with controlled morphology and properties.Poly(alkoxypyridine)s can be synthesized via controlled polymerization acs.org; bulky side chains influence polymer properties and can be used in catalysts mdpi.com.
Organic Electronics Component in non-fullerene acceptors for organic solar cells.Cyclohexyl-substituted molecules are explored as acceptors in organic photovoltaics researchgate.net.

Future Perspectives and Emerging Research Avenues for 3 Cyclohexyl 2 Ethoxypyridine Research

Development of Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more efficient synthetic routes to 3-Cyclohexyl-2-ethoxypyridine and its derivatives, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are a cornerstone of green chemistry, offering high atom economy and reduced waste. thieme-connect.com Future methodologies could target the synthesis of the this compound scaffold in a single step from simple, readily available precursors.

Catalysis Innovation: The use of novel catalytic systems is a promising avenue. This includes triflic acid (HOTf)-catalyzed solvent-free systems and transition-metal catalysts (e.g., palladium, nickel, copper) that enable C-C and C-N cross-coupling reactions under milder, more sustainable conditions. acs.orgnih.govacs.org The development of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles on solid supports, could significantly improve the environmental footprint of the synthesis. numberanalytics.comacs.org

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) and photocatalysis represent energy-efficient alternatives to conventional heating. numberanalytics.comnih.gov These techniques can dramatically shorten reaction times and often lead to higher yields and purer products, minimizing the need for extensive purification. nih.govrsc.org

Biocatalysis: The use of enzymes or whole-organism biocatalysts offers a highly selective and environmentally benign approach to chemical synthesis. acs.org Research into chemo-enzymatic strategies, where chemical synthesis is combined with biocatalytic steps, could enable the asymmetric synthesis of chiral derivatives of this compound with high precision. numberanalytics.comresearchgate.net

Advanced Spectroscopic and In-Situ Characterization Techniques

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactions.

Operando Spectroscopy: This powerful methodology involves the simultaneous spectroscopic characterization of a catalytic reaction and the measurement of its activity. wikipedia.orgcatalysis.blog Techniques like operando NMR, IR, UV-vis, and X-ray absorption spectroscopy can provide real-time insights into the catalyst's state and the formation of intermediates under actual reaction conditions. wikipedia.orgpsi.chrsc.orgchemcatbio.org Applying these techniques to the synthesis of this compound could reveal detailed mechanistic pathways.

In-Situ NMR Spectroscopy: Monitoring reactions directly in the NMR tube (in situ) allows for the detection and characterization of short-lived or elusive intermediates that are often missed by conventional analysis of the final product. lew.ronih.gov This has been successfully used to study the reaction mechanisms of other pyridine (B92270) compounds and could be applied to understand the formation of this compound or its subsequent reactions, such as the formation of pyridinium (B92312) ions. lew.ronih.gov

Advanced Mass Spectrometry: Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and high-resolution mass spectrometry (HRMS) are invaluable for the precise characterization of complex molecular structures and reaction mixtures. chemcatbio.org These methods can confirm the identity of synthesized derivatives and help elucidate fragmentation patterns, providing structural clues.

Machine Learning and AI in Chemical Research of Pyridine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimization processes.

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions, including yields and optimal conditions. beilstein-journals.orgacs.org This approach could be used to rapidly identify the most promising synthetic routes to this compound and its derivatives, reducing the number of required experiments. beilstein-journals.orgmdpi.com

Virtual Screening and Molecular Design: AI algorithms can design and screen vast virtual libraries of molecules for specific properties. ijfmr.comtandfonline.com For instance, a virtual library based on the this compound scaffold could be screened to identify candidates with high potential as enzyme inhibitors, ligands, or materials with specific electronic properties. acs.orgijfmr.comtandfonline.com This in silico approach significantly speeds up the initial stages of drug discovery and materials science. nih.gov

Retrosynthesis Prediction: Sophisticated AI tools are being developed to perform retrosynthetic analysis, suggesting potential starting materials for a target molecule. rsc.org Transformer-based models can analyze the structure of a complex pyridine derivative and propose a viable synthetic pathway, assisting chemists in designing novel syntheses. rsc.org

Exploration of Unconventional Reactivity Patterns

The unique electronic and steric properties of this compound open the door to exploring reactivity beyond standard transformations.

Photocatalysis: Visible-light photocatalysis offers a mild, transition-metal-free method to generate reactive radical species. acs.orgnumberanalytics.com The pyridine N-oxide of this compound could serve as a precursor to N-oxy radicals, enabling novel C-H functionalization or cascade reactions. nih.gov This approach allows for the site-selective installation of various functional groups under ambient conditions. acs.org

Direct C-H Functionalization: A major goal in modern synthesis is the direct conversion of C-H bonds into new functional groups, which avoids the need for pre-functionalized substrates. researchgate.net Research into transition-metal-catalyzed C-H activation could unlock methods to selectively functionalize the pyridine ring or even the cyclohexyl group of this compound at positions that are difficult to access through classical methods. thieme-connect.comnih.govrsc.org

Novel Rearrangements and Transformations: The 2-alkoxypyridine motif can undergo interesting transformations. For example, copper-catalyzed trifluoromethylation has been successfully applied to alkoxypyridine derivatives. mdpi.com Investigating such reactions with this compound could lead to novel fluorinated compounds with potentially enhanced biological or material properties.

Design of Next-Generation Functional Molecules

The this compound scaffold is a promising building block for a wide array of functional molecules, spanning from medicine to materials science.

Medicinal Chemistry: Pyridine derivatives are privileged structures in drug discovery, appearing in numerous approved drugs. mdpi.com The combination of a hydrogen bond acceptor (ethoxy group, pyridine nitrogen) and a bulky lipophilic group (cyclohexyl) makes this scaffold an attractive starting point for designing inhibitors for enzymes like kinases or alkaline phosphatases. ijfmr.commdpi.comresearchgate.net

Functional Ligands: Pyridine-based molecules are extensively used as ligands in coordination chemistry and catalysis. acs.orgcmu.educdnsciencepub.com The specific steric and electronic profile of this compound could be exploited to create ligands that form stable complexes with metal ions, leading to novel catalysts or functional materials like metal-organic frameworks (MOFs). acs.orgrsc.org

Materials Science: Substituted pyridines are integral components of advanced materials, including emissive dyes and materials for organic electronics. mdpi.comresearchgate.net Derivatives of this compound could be explored for their photophysical properties, potentially leading to new blue emissive dyes or components for organic solar cells. mdpi.comresearchgate.net Pyridine-based polymers have also been designed using machine learning for applications such as selective ion removal. acs.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structural identity of 3-Cyclohexyl-2-ethoxypyridine?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify cyclohexyl protons (multiplet signals at δ 1.0–2.5 ppm) and ethoxy groups (triplet near δ 1.3–1.5 ppm for CH3_3, quartet at δ 3.5–4.0 ppm for OCH2_2) .
  • FT-IR and Raman Spectroscopy : Confirm functional groups (e.g., C-O stretch at ~1100 cm1^{-1}, pyridine ring vibrations at 1600–1500 cm1^{-1}) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and bond angles for cyclohexyl and ethoxy spatial arrangement .

Q. How can researchers design a scalable synthetic route for this compound?

  • Methodology :

  • Nucleophilic Substitution : React 2-ethoxypyridine with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions (e.g., K2 _2CO3_3) in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Protection-Deprotection Strategies : Use temporary protecting groups (e.g., Boc for amines) to minimize side reactions during substitution .

Advanced Research Questions

Q. How should discrepancies between experimental spectral data and computational predictions (e.g., DFT) be resolved?

  • Methodology :

  • Parameter Calibration : Verify computational settings (e.g., basis sets, solvent models) to match experimental conditions (e.g., solvent polarity) .
  • Error Analysis : Compare experimental replicates and assess instrument calibration (e.g., NMR shimming, XRD sample alignment) .
  • Hybrid Approaches : Combine multiple techniques (e.g., NMR, XRD, and IR) to cross-validate structural assignments .

Q. What strategies optimize reaction conditions to enhance yield and selectivity in the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) to identify optimal parameters .
  • Kinetic Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and adjust reaction time .

Q. How can the thermal stability and decomposition pathways of this compound be evaluated?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition onset temperatures .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions and exothermic/endothermic events related to stability .

Q. What computational methods are suitable for validating the reaction mechanism of cyclohexyl group incorporation into pyridine derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for nucleophilic substitution steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) .

Methodological Considerations

Q. How can solvent polarity influence the reaction efficiency of this compound synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced nucleophilicity vs. non-polar solvents (toluene) for steric control .
  • Dielectric Constant Analysis : Correlate solvent polarity (ε) with reaction rate using the Kirkwood-Buff solvation model .

Q. What analytical approaches are recommended for resolving enantiomeric impurities in chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) Spectroscopy : Characterize optical activity and confirm enantiopurity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-2-ethoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.